

Vorasidenib (AG-881): A Preclinical Technical Guide on Pharmacodynamics and Pharmacokinetics

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Compound of Interest		
Compound Name:	Vorasidenib	
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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the preclinical pharmacodynamics and pharmacokinetics of **Vorasidenib** (AG-881), a first-in-class, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. The data presented herein supported its development for the treatment of IDH-mutant gliomas.

Pharmacodynamics: Mechanism of Action and Efficacy

Mutations in IDH1 and IDH2 genes lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to oncogenesis.[2][3] **Vorasidenib** is designed to specifically inhibit these mutant IDH enzymes, thereby lowering 2-HG levels, reversing epigenetic dysregulation, and promoting cellular differentiation.[4][5][6]

In Vitro Potency

Vorasidenib demonstrates potent inhibition of various IDH1 and IDH2 mutant enzymes at nanomolar concentrations.[4] Its activity has been confirmed in cell-based assays using patient-derived and engineered cell lines, where it effectively suppresses 2-HG production.[4] [7]



Table 1: In Vitro Inhibitory Activity of Vorasidenib

Target	Assay Type	Cell Line / Enzyme	IC50 (nM)
mIDH1	Biochemical	mIDH1- R132H/IDH1-WT Heterodimer	6
	Cell-based 2-HG	TS603 neurospheres (IDH1-R132H)	19
	Cell-based 2-HG	HT-1080 (IDH1- R132C)	<50
	Cell-based 2-HG	Expressing mIDH1- R132C, G, H, or S	0.04 - 22
mIDH2	Biochemical	mIDH2-R140Q Homodimer	12
	Cell-based 2-HG	U87MG engineered (IDH2-R140Q)	47
	Cell-based 2-HG	Expressing mIDH2- R140Q	7 - 14
	Cell-based 2-HG	Expressing mIDH2- R172K	130

Data sourced from multiple preclinical studies.[4][7][8][9]

In Vivo Pharmacodynamics

In preclinical animal models, orally administered **Vorasidenib** demonstrates excellent brain penetration and achieves significant, dose-dependent reductions in 2-HG levels within tumor tissue.[4][8] In an orthotopic glioma mouse model, **Vorasidenib** inhibited 2-HG production by over 97%.[7][10][11]

Table 2: In Vivo 2-HG Inhibition in Preclinical Models



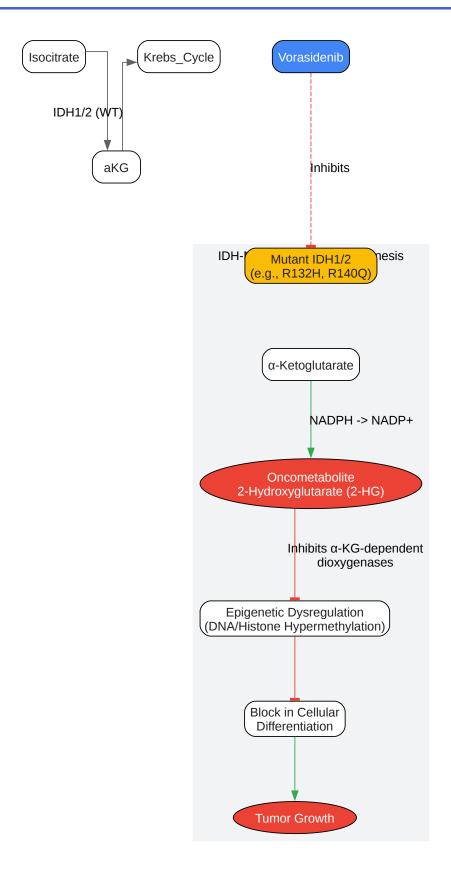
Animal Model	Tumor Model	Dose	2-HG Reduction in Tumor
Mouse	HT1080 (mIDH1- R132C) Xenograft	≥30 mg/kg (BID)	>96%
Mouse	U87 (mIDH2-R140Q) Xenograft	≥30 mg/kg (BID)	>96%
Mouse	Orthotopic TS603 (mIDH1-R132H) Glioma	≥0.1 mg/kg	>97%
Mouse	Orthotopic TS603 (mIDH1-R132H) Glioma	50 mg/kg (BID for 4 days)	>97%

Data sourced from multiple preclinical studies.[4][7]

Signaling Pathway

Mutant IDH enzymes drive oncogenesis through the production of 2-HG, which competitively inhibits α -KG-dependent dioxygenases, leading to widespread epigenetic alterations and a block in cellular differentiation.[12][13] **Vorasidenib** directly inhibits the mutant IDH enzymes, breaking this pathogenic cascade.





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Vorasidenib's mechanism of action in IDH-mutant glioma.



Pharmacokinetics: Absorption, Distribution, and Clearance

Preclinical studies in mice and rats show that **Vorasidenib** is characterized by rapid oral absorption and low total body plasma clearance.[8] A key feature of **Vorasidenib** is its ability to effectively penetrate the blood-brain barrier, which is critical for treating gliomas.[7][8] This contrasts with first-generation mIDH inhibitors, ivosidenib and enasidenib, which exhibit low brain exposure in preclinical models.[5][7]

Table 3: Pharmacokinetic Parameters of Vorasidenib in Preclinical Species

Species	Dose	Clearance (L/hr/kg)	Brain-to-Plasma Ratio (AUC _{0–24} hr)
Mouse	-	0.406	0.62 - 1.96
Rat	3 mg/kg (oral)	0.289	0.65 - 1.48

Data sourced from multiple preclinical studies.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

Biochemical Enzyme Inhibition Assay

- Enzyme Preparation: Recombinant human heterodimeric mIDH1-R132H/IDH1-wild type (WT) and homodimeric mIDH2-R140Q enzymes were used for potency evaluations.[7]
- Assay Reaction: The assay measures the NADPH-dependent reduction of α -KG to 2-HG. The reaction mixture typically contains the enzyme, α -KG, and NADPH in a buffer solution.
- Inhibitor Addition: Vorasidenib is added at various concentrations to determine its inhibitory effect.



- Detection: The rate of NADPH depletion is monitored by measuring the decrease in fluorescence or absorbance over time.
- Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

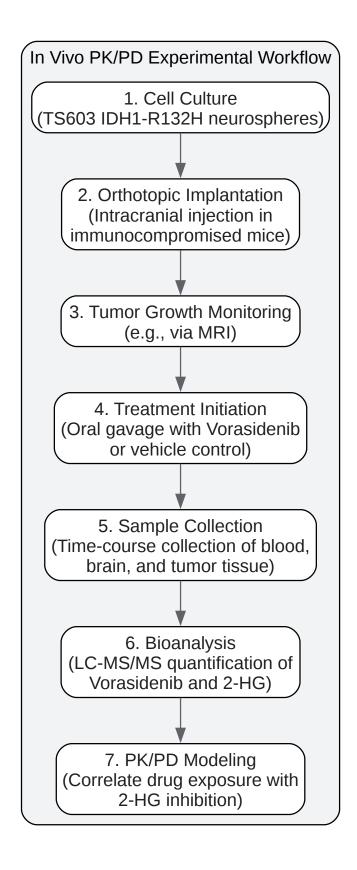
Cell-Based 2-HG Inhibition Assay

- Cell Culture: Patient-derived TS603 IDH1-R132H glioma neurospheres or engineered U87MG cells expressing mIDH2-R140Q are cultured under standard conditions.[5][7]
- Compound Treatment: Cells are treated with serial dilutions of Vorasidenib for a specified period (e.g., 48-72 hours).
- Metabolite Extraction: Intracellular metabolites are extracted, typically using a methanol/water solution.
- 2-HG Quantification: The concentration of 2-HG in the cell lysates is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: IC₅₀ values are determined by plotting the percentage of 2-HG inhibition against the log concentration of Vorasidenib.

In Vivo Orthotopic Glioma Model and PK/PD Study

The following workflow outlines a typical preclinical study to evaluate the in vivo efficacy and pharmacokinetics of **Vorasidenib**.





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Workflow for a preclinical orthotopic glioma model study.



- Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.
- Orthotopic Inoculation: Mice are anesthetized, and a burr hole is drilled into the skull. Patient-derived TS603 glioma cells harboring the IDH1-R132H mutation are stereotactically injected into the brain parenchyma.[7]
- Tumor Monitoring: Tumor growth is monitored non-invasively using techniques like magnetic resonance imaging (MRI) until tumors reach a specified volume (e.g., ~40 mm³).[7]
- Dosing: Once tumors are established, mice are randomized into treatment groups and dosed orally with Vorasidenib (e.g., 50 mg/kg, twice daily for 4 days) or a vehicle control.[7]
- Sample Collection: At various time points after the final dose, animals are euthanized. Blood (for plasma), cerebrospinal fluid (CSF), normal brain tissue, and tumor tissue are collected.
 [7]
- Bioanalysis: Vorasidenib and 2-HG concentrations in the collected matrices are determined by validated LC-MS/MS methods to assess pharmacokinetics (drug levels) and pharmacodynamics (2-HG inhibition).[7]

Conclusion

Preclinical data robustly demonstrate that **Vorasidenib** is a potent, dual inhibitor of mutant IDH1 and IDH2. Its key attributes include nanomolar in vitro potency, significant in vivo reduction of the oncometabolite 2-HG, and excellent brain penetration in multiple animal species.[7][8][10] These findings established a strong scientific rationale for its clinical investigation and provided a clear mechanism of action, ultimately supporting its development as a targeted therapy for patients with IDH-mutant gliomas.[12][14]

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